molecular formula C15H15N3O2 B11177214 3-(propanoylamino)-N-(pyridin-3-yl)benzamide

3-(propanoylamino)-N-(pyridin-3-yl)benzamide

Cat. No.: B11177214
M. Wt: 269.30 g/mol
InChI Key: APQALVGCNWDQKO-UHFFFAOYSA-N
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Description

3-(propanoylamino)-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a propanoylamino group attached to the third position and a pyridin-3-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propanoylamino)-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under appropriate conditions.

    Introduction of the Propanoylamino Group: The propanoylamino group can be introduced through an acylation reaction, where the benzamide is treated with propanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the pyridin-3-yl group to the nitrogen atom of the benzamide. This can be achieved through a nucleophilic substitution reaction using pyridin-3-yl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(propanoylamino)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-3-yl halide and a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-(propanoylamino)-N-(pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(propanoylamino)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(propanoylamino)-N-(pyridin-2-yl)benzamide
  • 3-(propanoylamino)-N-(pyridin-4-yl)benzamide
  • 3-(acetylamino)-N-(pyridin-3-yl)benzamide

Uniqueness

3-(propanoylamino)-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the propanoylamino and pyridin-3-yl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3-(propanoylamino)-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C15H15N3O2/c1-2-14(19)17-12-6-3-5-11(9-12)15(20)18-13-7-4-8-16-10-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20)

InChI Key

APQALVGCNWDQKO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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